DMT-locG(ib) Phosphoramidite

Oligonucleotide synthesis LNA Coupling efficiency

Standard deoxyguanosine monomers lack the 2'-O-4'-C-methylene bridge required for high-affinity oligonucleotides. This locked nucleic acid (LNA) guanosine phosphoramidite delivers: - Up to +4.0°C ΔTm per incorporation vs. DNA - N2-isobutyryl (iBu) protection-more stable than dmf for extended synthesis cycles - 3'-endo conformational constraint for superior mismatch discrimination in SNP detection Batch-verified, non-animal source. Ideal for gapmer ASOs, qPCR probes, and G-quadruplex aptamers.

Molecular Formula C45H54N7O9P
Molecular Weight 867.9 g/mol
Cat. No. B12385522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-locG(ib) Phosphoramidite
Molecular FormulaC45H54N7O9P
Molecular Weight867.9 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C4C(C(O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N
InChIInChI=1S/C45H54N7O9P/c1-28(2)40(53)49-43-48-39-36(41(54)50-43)47-27-51(39)42-37-38(61-62(59-24-12-23-46)52(29(3)4)30(5)6)44(60-42,25-57-37)26-58-45(31-13-10-9-11-14-31,32-15-19-34(55-7)20-16-32)33-17-21-35(56-8)22-18-33/h9-11,13-22,27-30,37-38,42H,12,24-26H2,1-8H3,(H2,48,49,50,53,54)/t37-,38?,42+,44+,62?/m0/s1
InChIKeyUUBFSNDSLDOIDQ-GTXKTLGCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMT-locG(ib) Phosphoramidite Overview


DMT-locG(ib) Phosphoramidite (CAS 206055-77-8, MF: C45H54N7O9P, MW: 867.93) is a Locked Nucleic Acid (LNA) phosphoramidite monomer derived from guanosine, featuring a 5′-O-dimethoxytrityl (DMT) protecting group, an N2-isobutyryl (ib) base-protecting group, and a 3′-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite moiety . As a member of the bicyclic LNA nucleoside phosphoramidite class, it is utilized in automated solid-phase oligonucleotide synthesis to incorporate LNA-guanosine residues into oligonucleotide sequences [1]. The compound is typically supplied as an off-white to pale yellow powder with purity ≥98% by HPLC [2].

DMT-locG(ib) vs. Standard Guanosine Amidites


DMT-locG(ib) Phosphoramidite cannot be substituted by standard DNA guanosine phosphoramidites such as DMT-dG(ib) without compromising oligonucleotide performance and synthesis outcomes. DMT-locG(ib) contains the conformationally restricted 2′-O,4′-C-methylene bicyclic sugar scaffold unique to LNA chemistry, which confers substantially enhanced hybridization affinity to complementary nucleic acid targets compared to DNA analogs [1]. This structural difference translates directly into functional outcomes: LNA-containing oligonucleotides exhibit increased target binding affinity and improved mismatch discrimination, whereas DNA-based sequences do not provide these biophysical advantages [1]. Moreover, the synthesis of LNA monomers inherently differs from DNA monomer production—standard DNA phosphoramidite synthetic routes are not applicable to LNA monomers due to their distinct bicyclic architecture [2]. Procurement of the correct LNA-guanosine building block is therefore essential for any application requiring LNA-enhanced oligonucleotide properties.

DMT-locG(ib) Phosphoramidite: Performance Evidence


Thermodynamic Stability vs. 2'-O-Methylguanosine

DMT-locG(ib) Phosphoramidite as an LNA monomer achieves stepwise coupling yields of ≥98% when synthesized using automated solid-phase methods with extended coupling times. This performance matches the coupling efficiency benchmark for standard DNA phosphoramidites under optimized conditions [1]. The key operational distinction is the coupling time required: LNA phosphoramidites including DMT-locG(ib) typically require coupling times of 6–10 minutes to achieve these yields, compared to 60–90 seconds for standard DNA phosphoramidites [2]. This difference reflects the sterically hindered bicyclic LNA scaffold rather than any deficiency in the phosphoramidite chemistry itself—the ultimate coupling efficiency achievable is equivalent.

Oligonucleotide synthesis LNA Coupling efficiency Solid-phase synthesis

Melting Temperature Enhancement vs. Unmodified DNA

The synthetic preparation of DMT-locG(ib) Phosphoramidite and related LNA monomers benefits from an optimized phosphitylation method that substantially increases manufacturing yield. Traditional procedures for making LNA phosphoramidites using tetrazole activation provided yields ranging from 14–73%, whereas the improved procedure employing 4,5-dicyanoimidazole (DCI) as the nucleophilic activator provides yields of 95% or higher [1]. This ~3- to 6-fold yield improvement directly impacts commercial availability and procurement cost structure for DMT-locG(ib) Phosphoramidite.

LNA monomer synthesis Phosphitylation Process chemistry Large-scale production

Purity and Quality Specifications

DMT-locG(ib) Phosphoramidite employs N2-isobutyryl (ib) protection on the guanine exocyclic amine. The isobutyryl group is the standard base-protecting group for guanosine in both DNA and LNA phosphoramidite chemistries [1][2]. During LNA monomer synthesis, the isobutyryl group of guanine is retained throughout the preparation of 2-N-isobutyryl-LNA-G, and base-protected LNA diols can be directly converted into LNA phosphoramidites for automated chemical synthesis [3]. This protection strategy is well-established across the industry for dG(ib) DNA phosphoramidites and has been directly validated for LNA-guanosine monomers [3].

Base protecting group Guanosine protection LNA chemistry Deprotection kinetics

DMT-locG(ib) Phosphoramidite: Application Scenarios


High-Specificity qPCR Probes for SNP Genotyping

DMT-locG(ib) Phosphoramidite is the building block of choice for incorporating LNA-guanosine residues into antisense oligonucleotides. LNA-containing antisense oligonucleotides exhibit increased binding affinity toward complementary DNA and RNA targets compared to unmodified DNA oligonucleotides, as established by hybridization studies [1]. The improved target affinity enables more potent gene silencing at lower oligonucleotide concentrations. DMT-locG(ib) is directly compatible with standard automated DNA synthesizers and phosphoramidite chemistry, requiring only extended coupling times (6–10 minutes per LNA incorporation) relative to standard DNA monomers [1].

Nuclease-Resistant Antisense Oligonucleotides

LNA-containing oligonucleotide probes synthesized with DMT-locG(ib) Phosphoramidite offer enhanced mismatch discrimination and elevated thermal stability when hybridized to complementary nucleic acid targets [1]. These properties are essential for single-nucleotide polymorphism (SNP) detection, allele-specific PCR, and in situ hybridization applications where probe specificity directly determines assay accuracy. The ability to design shorter probes with equivalent or superior binding affinity relative to longer DNA probes provides additional assay design flexibility [1].

High-Resolution FISH Probes

Oligonucleotides incorporating DMT-locG(ib)-derived LNA-G residues demonstrate substantially increased duplex thermal stability (elevated Tm) when hybridized to complementary DNA or RNA sequences [1]. This property enables the design of shorter qPCR primers and microarray probes without compromising hybridization stringency, which is particularly valuable for detecting AT-rich sequences, highly structured RNA targets, and targets with limited sequence space for probe design. The stepwise coupling efficiency of ≥98% achievable with DMT-locG(ib) ensures that full-length LNA-containing oligonucleotides can be synthesized with yields comparable to standard DNA oligonucleotides [2].

G-Quadruplex Stabilization for Therapeutic Targeting

Incorporation of LNA-guanosine residues via DMT-locG(ib) Phosphoramidite into the guide segment of CRISPR single-guide RNAs (sgRNAs) can increase guide RNA stability and target binding affinity. LNA modifications at specific positions in the guide sequence have been shown to enhance on-target editing efficiency while maintaining or improving specificity profiles [1]. The compatibility of DMT-locG(ib) with standard solid-phase RNA synthesis protocols (using 2′-O-protected RNA phosphoramidites) facilitates the routine production of chemically modified sgRNAs for both research and therapeutic genome editing applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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